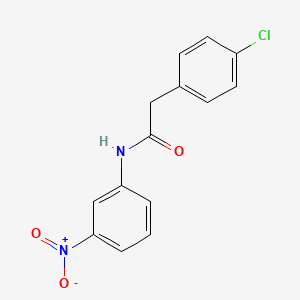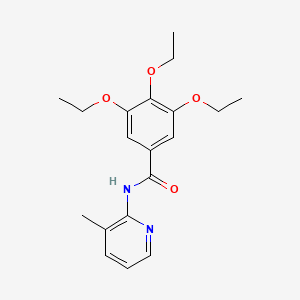
3,4,5-triethoxy-N-(3-methyl-2-pyridinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-triethoxy-N-(3-methyl-2-pyridinyl)benzamide, commonly known as TEPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. TEPM belongs to the class of N-acylpyridine derivatives and has been found to exhibit a wide range of biological activities.
Scientific Research Applications
TEPM has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. It has also been found to have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mechanism of Action
TEPM has been found to interact with the sigma-1 receptor, a protein that is involved in a wide range of biological processes, including cell survival, differentiation, and proliferation. TEPM has been found to act as a sigma-1 receptor agonist, which leads to the activation of various signaling pathways that are involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects
TEPM has been found to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. TEPM has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
TEPM has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor. However, TEPM also has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on TEPM. One area of research is the development of more potent and selective sigma-1 receptor agonists. Another area of research is the investigation of the potential therapeutic applications of TEPM in the treatment of neurodegenerative disorders. Additionally, more research is needed to understand the mechanism of action of TEPM and its effects on various signaling pathways.
Synthesis Methods
TEPM can be synthesized using a multistep synthetic route. The first step involves the reaction of 3-methyl-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 3,4,5-triethoxyaniline in the presence of a base to form TEPM. The final product is then purified using column chromatography.
properties
IUPAC Name |
3,4,5-triethoxy-N-(3-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-5-23-15-11-14(12-16(24-6-2)17(15)25-7-3)19(22)21-18-13(4)9-8-10-20-18/h8-12H,5-7H2,1-4H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBPYDPHKTUPKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-{4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine](/img/structure/B5863338.png)
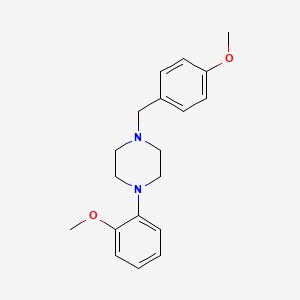
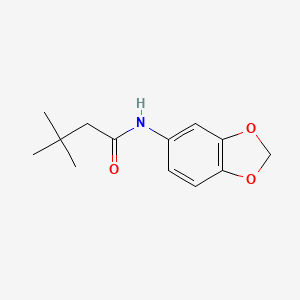
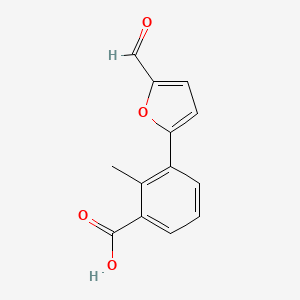
![[bis(2-methylphenyl)phosphoryl]acetic acid](/img/structure/B5863360.png)
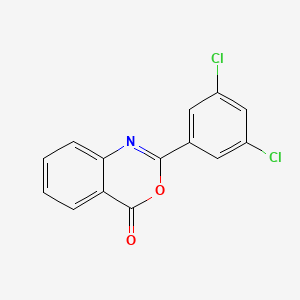
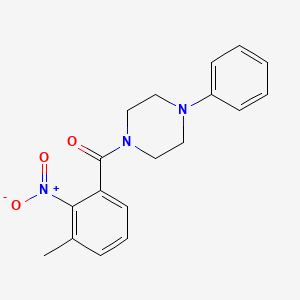

![1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5863386.png)
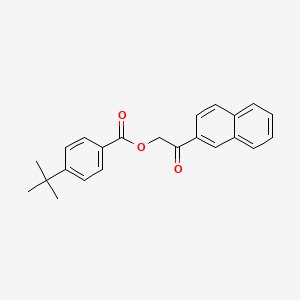
![3-bromo-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5863424.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-benzylideneacetohydrazide](/img/structure/B5863429.png)

